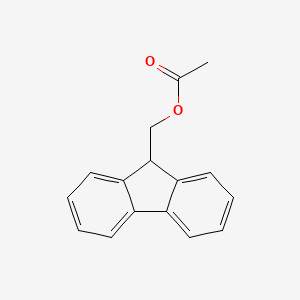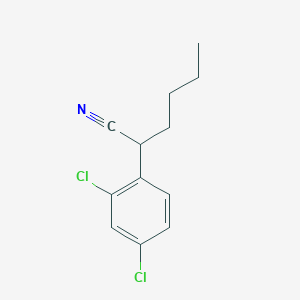
9H-Fluorene-9-methanol acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
9H-Fluorene-9-methanol acetate is an organic compound with the molecular formula C16H14O2 It is derived from fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an acetate group attached to the 9-methanol position of the fluorene structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene-9-methanol acetate typically involves the following steps:
Preparation of 9H-Fluorene-9-methanol: This can be achieved by the reduction of 9-fluorenone using sodium borohydride (NaBH4) in methanol.
Acetylation: The 9H-Fluorene-9-methanol is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified through recrystallization or distillation .
化学反応の分析
Types of Reactions
9H-Fluorene-9-methanol acetate undergoes various chemical reactions, including:
Reduction: Reduction of the acetate group can yield 9H-Fluorene-9-methanol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 9-Fluorenone acetate.
Reduction: 9H-Fluorene-9-methanol.
Substitution: Various substituted fluorene derivatives.
科学的研究の応用
9H-Fluorene-9-methanol acetate has several applications in scientific research:
作用機序
The mechanism of action of 9H-Fluorene-9-methanol acetate involves its interaction with various molecular targets and pathways. The acetate group can undergo hydrolysis to release 9H-Fluorene-9-methanol, which can then participate in further chemical reactions. The compound’s unique structure allows it to interact with enzymes and other biological molecules, influencing their activity and function .
類似化合物との比較
Similar Compounds
9H-Fluorene-9-methanol: Lacks the acetate group and has different reactivity and applications.
9-Fluorenone: An oxidized form of fluorene with a ketone group at the 9-position.
9-Fluorenylmethanol: Similar to 9H-Fluorene-9-methanol but with different substituents.
Uniqueness
9H-Fluorene-9-methanol acetate is unique due to the presence of both a methanol and an acetate group, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in synthetic chemistry and various applications .
特性
分子式 |
C16H14O2 |
|---|---|
分子量 |
238.28 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl acetate |
InChI |
InChI=1S/C16H14O2/c1-11(17)18-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10H2,1H3 |
InChIキー |
PJSNQCAWMYREAY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(5-Phenyl-isoxazole-3-carbonyl)-amino]-acetic acid ethyl ester](/img/structure/B8390348.png)








![[2-(3-Fluoro-phenyl)-ethoxy]-acetic acid methyl ester](/img/structure/B8390417.png)


